(5-Bromo-6-chloropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-chloropyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-chloropyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 5-bromo-6-chloropyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-6-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.
Major Products: The major products of these reactions are typically biaryl compounds, styrenes, or heteroaryl derivatives, depending on the coupling partner used .
Scientific Research Applications
(5-Bromo-6-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Properties
Molecular Formula |
C5H4BBrClNO2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
InChI Key |
BBYOQUIWOVGLAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.